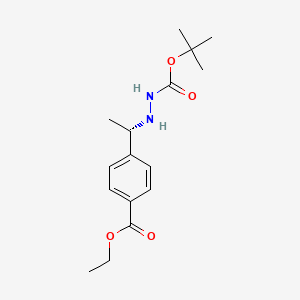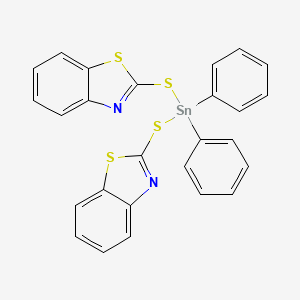
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is a silicon-based compound characterized by the presence of two silicon atoms bonded to four fluorine atoms and two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- typically involves the reaction of silicon-based precursors with fluorinating agents under controlled conditions. One common method involves the use of tert-butylsilane and a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).
Reduction: Silanes (R3SiH).
Substitution: Halogenated silanes (R3SiX, where X is a halogen).
科学的研究の応用
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-
Uniqueness
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its methyl or phenyl counterparts. The fluorine atoms also enhance the compound’s potential for use in various high-tech applications.
特性
CAS番号 |
155166-10-2 |
|---|---|
分子式 |
C8H18F4Si2 |
分子量 |
246.39 g/mol |
IUPAC名 |
tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChIキー |
VRHPGWBLXTZJQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


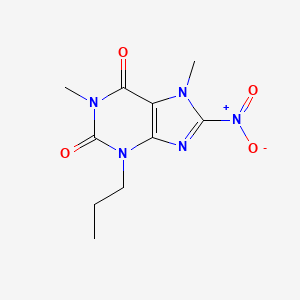
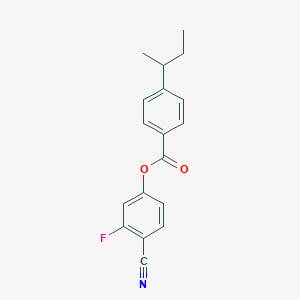
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
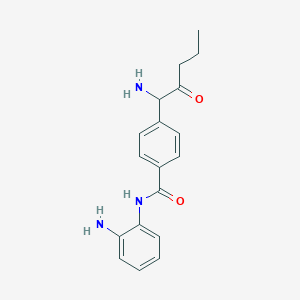
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
